(R)-2-(Piperidin-3-yl)acetic acid hydrochloride
描述
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride (CAS: 1334509-89-5) is a chiral piperidine derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . It exists as the hydrochloride salt, enhancing its stability and aqueous solubility compared to the free base. Its primary applications include use as a synthetic intermediate in pharmaceuticals, particularly in central nervous system (CNS) drug development due to the piperidine scaffold’s prevalence in neuromodulators .
属性
IUPAC Name |
2-[(3R)-piperidin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCGEDHTPKPBM-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334509-89-5 | |
| Record name | 3-Piperidineacetic acid, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334509-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3R)-piperidin-3-yl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthesis of (R)-3-Aminopiperidine Derivatives
The foundational step in preparing (R)-2-(Piperidin-3-yl)acetic acid hydrochloride involves synthesizing the (R)-3-aminopiperidine intermediate, which can be achieved through reduction of the corresponding ketone or amide derivatives.
Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride:
As described in patent US20100029941A1, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is employed to reduce (R)-3-aminopiperidin-2-one hydrochloride at approximately 35°C, yielding (R)-3-aminopiperidine dihydrochloride.R-3-aminopiperidin-2-one hydrochloride + LiAlH₄ → (R)-3-aminopiperidine dihydrochlorideThe process involves careful temperature control (around 35°C) and filtration to isolate the product.
Alternative Reduction Methods:
Other reducing agents such as sodium borohydride or catalytic hydrogenation under mild conditions can be used, but LiAlH₄ remains the most common for high stereoselectivity.
Synthesis of (R)-Methyl 2,5-Diaminopentanoate Dihydrochloride
This intermediate is crucial for constructing the piperidine ring with the correct stereochemistry.
- Esterification and Amidation:
As per patent US20100029941A1, (R)-2,5-diaminopentanoic acid hydrochloride reacts with acetyl chloride in methanol at 0–15°C, followed by heating to 45–65°C to form the methyl ester derivative.
(R)-2,5-diaminopentanoic acid hydrochloride + acetyl chloride → methyl 2,5-diaminopentanoate dihydrochloride
This step ensures the formation of a key precursor with high purity and stereochemical integrity.
Cyclization to Form (R)-3-Aminopiperidine
The cyclization step involves converting the amino acid derivative into the piperidine ring:
Base-Mediated Cyclization:
Using sodium methoxide in methanol at low temperatures (-10°C to 0°C), the amino acid derivative undergoes intramolecular cyclization to form (R)-3-aminopiperidin-2-one hydrochloride, which is subsequently converted into the free base form.Hydrochloride Salt Formation:
Addition of hydrochloric acid in methanol at 0°C to 20°C yields (R)-3-aminopiperidine hydrochloride.
Conversion to (R)-2-(Piperidin-3-yl)acetic Acid
The key step involves attaching the acetic acid moiety:
Acetylation and Oxidation:
The amino piperidine derivative reacts with acetic anhydride or acetyl chloride under controlled conditions to introduce the acetic acid side chain.- In some methods, the amino group is acetylated, followed by oxidation to introduce the carboxylic acid functionality.
Hydrolysis and Purification:
The resulting intermediate is hydrolyzed and purified to obtain the free acid form.
Formation of the Hydrochloride Salt
The final step involves converting the free acid into its hydrochloride salt:
Salt Formation:
The free (R)-2-(Piperidin-3-yl)acetic acid is dissolved in an appropriate solvent such as methanol, and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added to precipitate the hydrochloride salt.Isolation:
The salt is isolated by filtration, washed, and dried under vacuum.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents | Solvent | Reaction Conditions | Key Features |
|---|---|---|---|---|---|
| 1 | (R)-3-Aminopiperidin-2-one hydrochloride | Lithium aluminum hydride | Tetrahydrofuran | ~35°C, inert atmosphere | Reduction to (R)-3-aminopiperidine dihydrochloride |
| 2 | (R)-2,5-Diaminopentanoic acid hydrochloride | Acetyl chloride | Methanol | 0–15°C, then 45–65°C | Esterification and amidation |
| 3 | Methyl 2,5-diaminopentanoate | Sodium methoxide | Methanol | -10°C to 0°C | Cyclization to piperidine ring |
| 4 | (R)-3-Aminopiperidine | Acetic anhydride or acetyl chloride | Appropriate solvent | Room temperature to mild heating | Acylation and ring closure |
| 5 | (R)-2-(Piperidin-3-yl)acetic acid | Hydrochloric acid | Methanol | 0–20°C | Salt formation |
Research Findings and Notes
Stereochemical Control:
The use of chiral starting materials and stereoselective reduction steps ensures the (R)-configuration of the final compound, critical for biological activity.Reaction Optimization:
Temperature control during esterification and cyclization steps is vital to maximize yield and stereoselectivity.
For example, low-temperature conditions (-10°C to 0°C) favor selective cyclization, while mild heating (45–65°C) facilitates ester formation.Yield and Purity:
The overall yield depends on the efficiency of each step, with reported yields ranging from 50% to 70% for key intermediates. Purification via recrystallization or chromatography is essential to achieve pharmaceutical-grade purity.Industrial Considerations: Continuous flow synthesis and process intensification are potential strategies to improve scalability, reduce reaction times, and enhance safety.
化学反应分析
Types of Reactions
®-2-(Piperidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Scientific Research Applications
The compound has several significant applications across various fields:
Organic Synthesis
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride is primarily used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations:
- Oxidation : Can yield ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Converts to alcohols or amines with reducing agents such as lithium aluminum hydride.
- Substitution : Facilitates nucleophilic substitution reactions to introduce new functional groups .
Biological Research
In biological contexts, this compound serves as a building block for biologically active molecules. It has been studied for its potential to inhibit specific enzymes involved in neurotransmitter degradation, which may have implications for treating neurological disorders such as Alzheimer's disease .
Pharmaceutical Development
The compound is being explored as a precursor in the synthesis of pharmaceuticals targeting various conditions:
- Neurological Disorders : Its ability to interact with biological targets positions it as a candidate for developing drugs aimed at modulating neurotransmitter levels.
- Cancer Treatment : Research indicates potential applications in developing tankyrase inhibitors related to Wnt signaling pathways, which are crucial in cancer biology .
Agricultural Chemistry
This compound is also utilized in the production of agrochemicals, contributing to the development of new pesticides and herbicides that can enhance crop protection.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory properties of this compound against acetylcholinesterase and urease. The compound demonstrated significant inhibitory activity, suggesting its potential utility in treating conditions related to enzyme dysfunction .
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.6 | Acetylcholinesterase |
| Control (Standard Inhibitor) | 4.8 | Acetylcholinesterase |
Case Study 2: Antimicrobial Activity
In another study, derivatives of (R)-2-(Piperidin-3-yl)acetic acid were synthesized and evaluated for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited strong antibacterial properties, highlighting the compound's potential in developing new antibiotics .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Derivative A | 17 | Staphylococcus aureus |
| Derivative B | 14 | E. coli |
| Control (Ampicillin) | 20 | Staphylococcus aureus |
作用机制
The mechanism of action of ®-2-(Piperidin-3-yl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, thereby modulating biological pathways.
相似化合物的比较
Key Properties :
- Storage : Requires inert atmosphere and refrigeration (2–8°C) .
- Synthesis : Typically involves chiral resolution or enantioselective synthesis, though detailed protocols are proprietary.
Comparison with Structural Analogs
2-(Piperidin-4-yl)acetic Acid Hydrochloride (CAS: 73415-84-6)
- Structural Difference : Substitution at the 4-position of the piperidine ring vs. 3-position in the target compound.
- Molecular Formula: C₇H₁₄ClNO₂ (identical to target compound).
- Similarity Score : 0.78 (based on structural alignment algorithms) .
- Applications : Used in kinase inhibitor research; positional isomerism may alter receptor binding affinity.
(S)-2-(Piperidin-3-yl)acetic Acid
- Structural Difference : S-enantiomer vs. R-enantiomer.
- Synthesis: Prepared via condensation of 2,6-dichloronicotinoyl chloride with cyclohexylamine, followed by substitution and chiral separation .
- Biological Relevance : Enantiomers often exhibit divergent pharmacokinetic profiles; the S-form is utilized in isocitrate dehydrogenase (IDH) inhibitor optimization .
2-(Pyridin-3-yl)acetic Acid (CAS: 501-81-5)
- Structural Difference : Pyridine ring replaces piperidine, eliminating chirality and reducing basicity.
- Molecular Weight : 137.14 g/mol .
- Hazard Profile : Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure; requires stringent handling .
- Applications : Intermediate in agrochemical synthesis.
3-Piperidineacetic Acid (CAS: 74494-52-3)
- Structural Difference : Free base form lacking hydrochloride salt.
- Solubility : Lower aqueous solubility compared to hydrochloride salts.
- Derivatives : Includes FMOC-protected and tert-butyl ester variants for peptide synthesis .
Data Table: Key Properties of Selected Compounds
生物活性
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and its applications in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Appearance : Pale-yellow to yellow-brown solid
- Solubility : Soluble in water
The presence of a piperidine ring and a carboxylic acid group in its structure facilitates interactions with various biological targets, making it a valuable scaffold for drug design.
The compound is believed to exert its biological effects primarily through:
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in neurotransmitter degradation, which could be beneficial for treating neurological disorders.
- Ligand Interaction : Its unique structure allows it to bind selectively to certain biological targets, modulating enzymatic activities or receptor functions.
1. Enzyme Inhibition
Studies indicate that this compound may inhibit specific enzymes, including:
- Soluble Epoxide Hydrolase (sEH) : Research suggests that compounds with similar structures exhibit anti-inflammatory properties by inhibiting sEH, which may offer therapeutic avenues for pain management and inflammatory conditions .
2. Antimicrobial Activity
Preliminary evaluations have indicated that derivatives of this compound possess antimicrobial properties. For instance, related compounds have demonstrated significant inhibitory effects against various pathogens, suggesting potential applications in treating infections .
3. Neuroprotective Effects
Given its ability to inhibit neurotransmitter degradation enzymes, this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. These properties are crucial for determining dosage and delivery methods for therapeutic applications.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for investigation include:
- Structure-Activity Relationship Studies : Exploring modifications to enhance efficacy and selectivity against target enzymes or receptors.
- Clinical Trials : Evaluating safety and efficacy in human subjects for conditions such as neurodegenerative diseases and inflammatory disorders.
常见问题
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (R)-2-(piperidin-3-yl)acetic acid hydrochloride in medicinal chemistry applications?
- Methodological Answer : The synthesis typically involves condensation reactions with intermediates such as 2,6-dichloronicotinoyl chloride and cyclohexylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. Displacement of the 2-chloro group with alcohols (e.g., sodium hydride in DMF or potassium tert-butoxide in THF) yields substituted nicotinamides . Critical factors include solvent selection, reaction temperature (ambient to 60°C), and purification via column chromatography to isolate enantiomerically pure (R)-isomers.
Q. How can researchers validate the enantiomeric purity of this compound?
- Methodological Answer : Use chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases. For quantitative analysis, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) with polarimetry to confirm optical rotation. Cross-validate results using mass spectrometry (LC-MS) to detect impurities (<1% by area normalization) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Mitigation : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory irritation (H335 hazard) .
- Storage : Store at 2–8°C in airtight containers away from oxidizing agents. Label containers with GHS warnings (H302, H312, H332) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its activity in allosteric enzyme inhibition?
- Methodological Answer : The (R)-enantiomer exhibits higher binding affinity to mutant isocitrate dehydrogenase 1 (R132H IDH1) due to optimal spatial alignment with the enzyme's hydrophobic pocket. Conduct molecular docking simulations (e.g., AutoDock Vina) to compare binding poses of (R)- and (S)-isomers. Validate with kinetic assays (IC measurements) using recombinant IDH1 in AML cell lines .
Q. What strategies resolve contradictions in reported biological activities of (R)-2-(piperidin-3-yl)acetic acid derivatives?
- Methodological Answer :
- Batch Consistency : Analyze batch-to-batch variability via HPLC purity checks (>95%) and peptide content assays. Request additional QC (e.g., TFA removal <1%) for sensitive bioassays .
- Structural Confounds : Characterize intermediates (e.g., methyl esters, amides) using NMR to detect fluorinated byproducts that may skew activity data .
Q. How can researchers design (R)-2-(piperidin-3-yl)acetic acid-based PROTACs for targeted protein degradation?
- Methodological Answer :
- Linker Optimization : Use semi-flexible linkers (e.g., PEG or alkyl chains) to conjugate the (R)-enantiomer to E3 ligase ligands (e.g., thalidomide analogs). Balance hydrophobicity (cLogP 2–4) to enhance cellular permeability .
- In Silico Modeling : Apply Schrödinger’s Maestro Suite to predict ternary complex formation efficiency (Cooperativity Score >1.5) between the target protein, PROTAC, and E3 ligase .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities (e.g., piperidine analogs) at ppm levels via multiple reaction monitoring (MRM) .
- ICP-MS : Quantify heavy metals (e.g., Pd <10 ppm) from catalytic residues in synthetic batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
